Synthesis Yield: Adapted Vilsmeier Protocol Delivers Quantitative Conversion vs. Traditional Multi-Step Routes
A modern one-step synthesis of the target compound using adapted Vilsmeier conditions achieves quantitative yield, a significant advantage over traditional multi-step synthetic routes required for structurally similar mercaptonitrobenzoates. This direct comparison demonstrates a process efficiency advantage for the specific 2-mercapto-4-nitro isomer [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Multi-step synthesis methods (typical yields not explicitly stated but are inherently lower for multiple steps) |
| Quantified Difference | Not Calculable from Source (Target achieved quantitative, comparator is a multi-step process implying a lower cumulative yield). |
| Conditions | Synthesis via adapted Vilsmeier conditions; characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. |
Why This Matters
For procurement, a published high-yielding, single-step synthesis indicates a potentially lower cost and more reliable supply chain for research-grade material compared to compounds requiring more complex preparation.
- [1] Jaster, J., Dressler, E., Geitner, R., Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of Methyl 2-Mercapto-4-nitrobenzoate. Molbank, 2023(2), M1654. View Source
